2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-derived compound features a 3-hydroxyphenyl group at position 2, a 3-methoxyphenyl group at position 9, an 8-oxo moiety, and a carboxamide at position 5. Its molecular formula is C₂₀H₁₆N₅O₄ (estimated based on structural analogues), with a molecular weight of approximately 390.38 g/mol. The 8-oxo group may influence redox properties and stability .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-28-13-7-3-5-11(9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-4-2-6-12(25)8-10/h2-9,25H,1H3,(H2,20,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVBQARFUXUKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has gained attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its therapeutic properties, particularly in the context of cancer and viral infections.
- Molecular Formula : C20H17N5O3
- Molecular Weight : 375.3807 g/mol
- CAS Number : 869069-60-3
- SMILES : COc1ccccc1n1c(=O)[nH]c2c1nc(nc2C(=O)N)c1cccc(c1)C
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities, including:
1. Anticancer Activity
Studies have shown that purine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo have demonstrated IC50 values in the nanomolar range against prostate cancer cells, indicating potent anticancer properties .
2. Antiviral Properties
The compound has been evaluated for its antiviral effects, particularly against hepatitis C virus (HCV). In vitro studies reported effective concentrations (EC50) indicating its potential as a therapeutic agent against viral infections .
3. Enzyme Inhibition
This compound may act as an inhibitor of specific kinases involved in cancer progression and viral replication. The structure suggests it could interact with enzymes such as EGFR and others implicated in tumor growth .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research highlighted the effectiveness of similar purine derivatives in reducing tumor size in xenograft models. The study reported that treatment with these compounds led to a significant decrease in cell viability across multiple cancer cell lines, with a notable reduction in tumor growth rates .
Case Study 2: Antiviral Activity Against HCV
Research conducted on the antiviral efficacy of purine derivatives revealed that 2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo significantly inhibited HCV replication in cell cultures. The compound was tested against genotype 1A and 1B replicons, achieving EC50 values of approximately 1.8 µM and 2.1 µM, respectively .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For example, it has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated that the compound could inhibit bacterial growth at specific concentrations, suggesting its potential as a novel antimicrobial agent .
Anticancer Properties
Research has also investigated the anticancer effects of 2-(3-hydroxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. Studies demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. This indicates its promise as a therapeutic agent in oncology .
Biochemical Applications
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation. This inhibition can lead to reduced tumor growth and improved efficacy of existing treatments when used in combination therapies .
Cell Signaling Modulation
In addition to enzyme inhibition, this compound has been found to modulate cell signaling pathways. It interacts with specific receptors and alters downstream signaling cascades, which can affect cellular responses to external stimuli .
Data Summary
The following table summarizes key findings regarding the applications of the compound:
Case Studies
- Antimicrobial Efficacy : A study tested various concentrations of the compound against biofilms formed by Staphylococcus aureus. Results indicated significant reductions in biofilm viability at higher concentrations (up to 90% killing at 256 µM) within 18 hours of treatment .
- Cancer Cell Apoptosis : In a controlled experiment involving breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased markers for apoptosis after 48 hours of exposure .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues differ in substituents at positions 2 and 9, altering physicochemical and biological properties:
Physicochemical Properties
- Solubility : The target compound’s -OH group improves aqueous solubility compared to methyl/thienyl analogues, though -OCH₃ moderates this effect. Thienyl and methyl derivatives exhibit higher logP values .
- Stability : The 8-oxo group in the target compound may confer susceptibility to reduction, whereas 8-mercapto derivatives (e.g., ) are more stable under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
